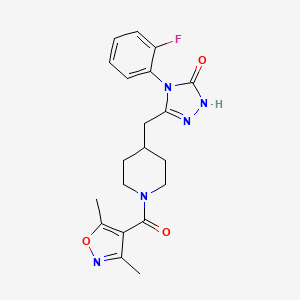![molecular formula C20H18F3N3O2 B2925228 N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide CAS No. 866040-01-9](/img/structure/B2925228.png)
N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a trifluoromethyl group (-CF3), and an oxadiazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis or condensation reactions. The trifluoromethyl group is generally quite stable but could potentially undergo reactions with very strong nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The trifluoromethyl group could increase its lipophilicity, which might influence its distribution in biological systems .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
Research into N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide and related compounds focuses on exploring their potential in medicinal chemistry, particularly as antidepressants and in the synthesis of other biologically active molecules. For instance, a study described a series of compounds with narrow Structure-Activity Relationships (SAR) highlighting one as a potential antidepressant with reduced side effects compared to existing treatments. The synthesis involved Michael addition followed by reductive alkylation, demonstrating the compound's equipotency with imipramine in standard animal antidepressant assays without significant anticholinergic action or interference with antihypertensive effects of other drugs (Bailey et al., 1985).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study and application of this compound would depend on its intended use. If it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical or physical properties, it could find uses in materials science or other areas of chemistry .
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-12-5-3-8-16(13(12)2)24-17(27)9-10-18-25-19(26-28-18)14-6-4-7-15(11-14)20(21,22)23/h3-8,11H,9-10H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXHTVWSMDDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2925146.png)
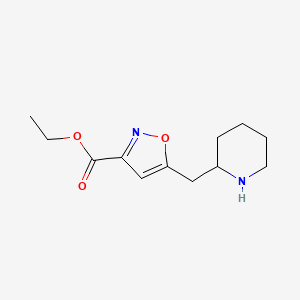
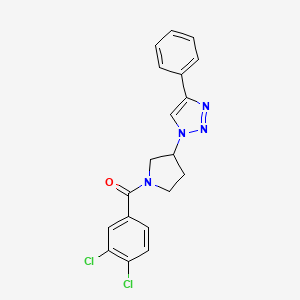
![1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2925151.png)
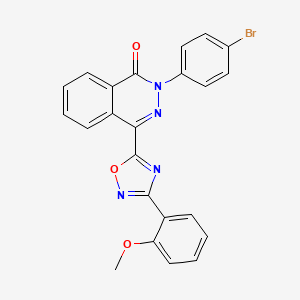
![Benzo[d]thiazol-6-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2925155.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2925156.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2925161.png)
![N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2925165.png)
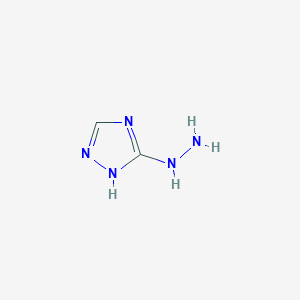
![2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925167.png)
